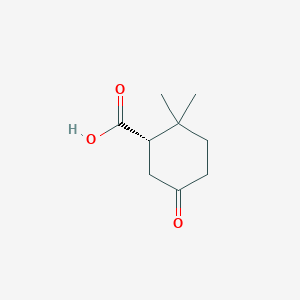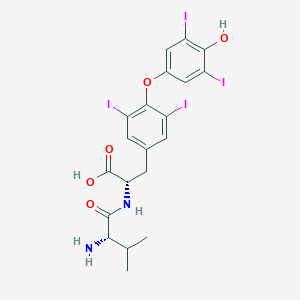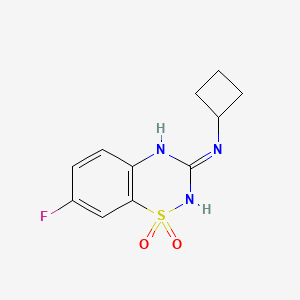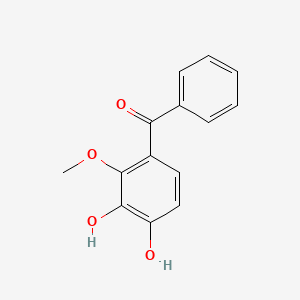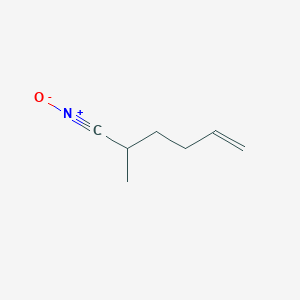![molecular formula C14H23N3O6 B12565018 2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine CAS No. 200423-90-1](/img/structure/B12565018.png)
2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is a modified nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by the addition of a dimethylaminoethyl group at the 2’-O position and a methyl group at the 5 position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine typically involves the protection of the hydroxyl groups of uridine, followed by selective functionalization at the 2’-O position. The dimethylaminoethyl group is introduced using a suitable alkylating agent under basic conditions. The methylation at the 5 position of the uracil ring can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the uridine analog.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
Applications De Recherche Scientifique
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid interactions and as a probe for RNA structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications.
Mécanisme D'action
The mechanism of action of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The dimethylaminoethyl group may enhance the compound’s ability to interact with nucleic acid-binding proteins and enzymes, potentially inhibiting their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-[2-(Dimethylamino)ethyl]uridine: Similar structure but lacks the methyl group at the 5 position.
5-Methyluridine: Lacks the dimethylaminoethyl group at the 2’-O position.
2’-O-Methyluridine: Contains a methyl group at the 2’-O position instead of the dimethylaminoethyl group.
Uniqueness
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is unique due to the presence of both the dimethylaminoethyl group at the 2’-O position and the methyl group at the 5 position. This dual modification can enhance its stability and binding affinity to nucleic acids and proteins, making it a valuable tool in various research and therapeutic applications.
Propriétés
Numéro CAS |
200423-90-1 |
|---|---|
Formule moléculaire |
C14H23N3O6 |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-3-[2-(dimethylamino)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O6/c1-8-6-17(14(21)15-12(8)20)13-11(22-5-4-16(2)3)10(19)9(7-18)23-13/h6,9-11,13,18-19H,4-5,7H2,1-3H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1 |
Clé InChI |
DHAGVPYEAPAMDR-PRULPYPASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCN(C)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
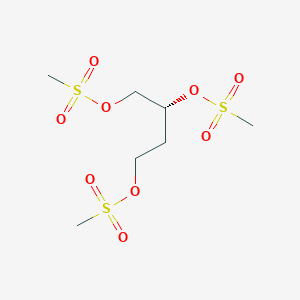
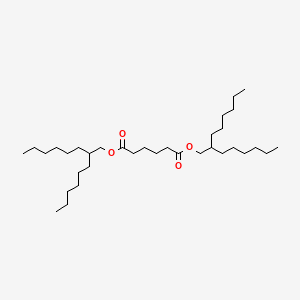
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
